molecular formula C26H23NOS B023348 5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one CAS No. 109904-26-9

5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one

Cat. No.: B023348
CAS No.: 109904-26-9
M. Wt: 397.5 g/mol
InChI Key: QWWKINCXTMBNIV-UHFFFAOYSA-N
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Description

5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one is a heterocyclic compound that belongs to the thienopyridine class It is characterized by a trityl group attached to the thieno[3,2-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine with trityl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the trityl group or the thieno[3,2-c]pyridine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trityl group may enhance the compound’s binding affinity and specificity towards its targets. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence signal transduction and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine
  • 5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
  • 5,6,7,7a-Tetrahydro-5-(triphenylmethyl)thieno[3,2-c]pyridine

Uniqueness

5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one is unique due to the presence of the trityl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

IUPAC Name

5-trityl-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NOS/c28-25-18-20-19-27(17-16-24(20)29-25)26(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15,18,24H,16-17,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWWKINCXTMBNIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC(=O)SC21)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00548311
Record name 5-(Triphenylmethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00548311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109904-26-9
Record name 5-(Triphenylmethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00548311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one
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5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one
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5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one
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5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one
Reactant of Route 5
5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one
Reactant of Route 6
5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one

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